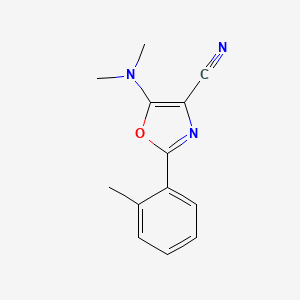
5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine, also known as CNP-TA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound may exert its antimicrobial, antifungal, and anticancer activities by inhibiting the activity of enzymes involved in DNA replication and cell division. In addition, this compound has been shown to disrupt the cell membrane of microorganisms, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in animal models. However, studies have suggested that this compound may cause oxidative stress and DNA damage in cells. In addition, this compound has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is its broad-spectrum antimicrobial and antifungal activity. In addition, this compound has been shown to exhibit low toxicity in animal models. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
Future research on 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine could focus on the development of more efficient synthesis methods, the optimization of its antimicrobial and antifungal activity, and the investigation of its potential applications in the field of material science. In addition, further studies could be conducted to elucidate the mechanism of action of this compound and to investigate its potential use as an anticancer agent.
Métodos De Síntesis
5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine can be synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-nitroaniline with thiosemicarbazide in the presence of acetic acid to form 5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-thiol. The second step involves the reaction of the thiadiazole-thiol intermediate with ammonium acetate in the presence of ethylene glycol to form this compound.
Aplicaciones Científicas De Investigación
5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. In agriculture, this compound has been studied as a potential herbicide and insecticide. In material science, this compound has been investigated for its potential use in the fabrication of organic electronic devices.
Propiedades
IUPAC Name |
5-(3-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2S/c9-5-3-4(1-2-6(5)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMSCCOFBRJELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B5769172.png)
![1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5769179.png)

![N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)


![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)


![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5769234.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)

